molecular formula C20H20ClN3S B3556915 1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione

1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione

Cat. No. B3556915
M. Wt: 369.9 g/mol
InChI Key: YPZNHZMPPUVRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione is a synthetic compound that belongs to the class of diazaspiro compounds. It has been the subject of scientific research due to its potential use in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to have antibacterial and antifungal properties. In animal studies, the compound has been shown to have a low toxicity profile.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione in lab experiments is its low toxicity profile. This makes it a suitable candidate for further investigation as a potential anticancer agent. However, one limitation of the compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research of 1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione. One direction is the investigation of its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another direction is the exploration of its use in organic electronic devices, as it has been shown to have good charge transport properties. Additionally, the synthesis of novel derivatives of the compound may lead to the discovery of new compounds with improved properties.

Scientific Research Applications

1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione has been investigated for its potential use in various fields of research. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been investigated for its potential use in the development of organic electronic devices.

properties

IUPAC Name

4-anilino-1-(4-chlorophenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3S/c21-15-9-11-17(12-10-15)24-19(25)23-18(20(24)13-5-2-6-14-20)22-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZNHZMPPUVRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=NC(=S)N2C3=CC=C(C=C3)Cl)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione
Reactant of Route 2
1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione
Reactant of Route 3
1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione
Reactant of Route 4
1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione
Reactant of Route 5
1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione
Reactant of Route 6
1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione

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